

Eupalinolide O: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Eupalinolide O*

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An In-depth Examination of the Sesquiterpene Lactone **Eupalinolide O**, Including its Physicochemical Properties, Anticancer Activity, and Mechanisms of Action.

This technical guide provides a comprehensive overview of **Eupalinolide O**, a sesquiterpene lactone isolated from *Eupatorium lindleyanum* DC. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document summarizes its chemical properties, presents quantitative data on its cytotoxic effects, details relevant experimental protocols, and illustrates its known signaling pathways.

Physicochemical Properties of Eupalinolide O

Eupalinolide O is a natural compound that has garnered interest for its biological activities.^[1]
^[2]^[3]^[4]

Property	Value
CAS Number	2170228-67-6
Molecular Formula	C ₂₂ H ₂₆ O ₈
Molecular Weight	418.44 g/mol
Appearance	White to off-white powder
Purity	≥98%
Source	Eupatorium lindleyanum DC.
Solubility	DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Anticancer Activity of Eupalinolide O

Eupalinolide O has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[2] It has been shown to induce cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values of **Eupalinolide O** against various TNBC cell lines are presented below. These values highlight the compound's potent cytotoxic effects.

Cell Line	Time Point	IC ₅₀ (μM)
MDA-MB-231	24 h	10.34
48 h	5.85	
72 h	3.57	
MDA-MB-453	24 h	11.47
48 h	7.06	
72 h	3.03	
Data sourced from a study by Zhao et al. (2022)		

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the anticancer effects of **Eupalinolide O**.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells (e.g., MDA-MB-231, MDA-MB-453) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- **Treatment:** Cells are treated with various concentrations of **Eupalinolide O** (e.g., 0, 1, 5, 10, 20 μM) and incubated for 24, 48, or 72 hours.
- **MTT Addition:** After the incubation period, MTT reagent (20 μL) is added to each well, and the plates are incubated for an additional 4 hours.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved in a solubilization solution, typically DMSO.

- **Absorbance Measurement:** The absorbance is measured at 550 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

- **Cell Treatment:** Cells are seeded in 6-well plates and treated with **Eupalinolide O** for a specified duration.
- **Cell Harvesting:** Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
- **Staining:** Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

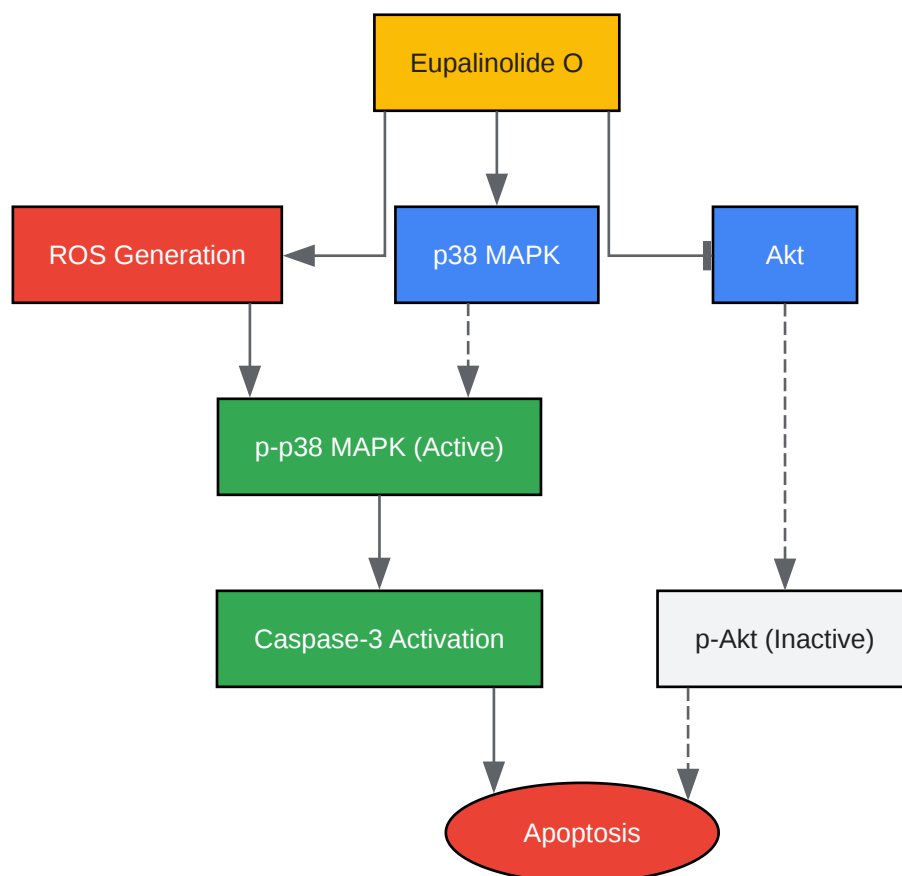
- **Cell Treatment and Harvesting:** Cells are treated with **Eupalinolide O**, harvested, and washed with PBS.
- **Fixation:** Cells are fixed in cold 70% ethanol.
- **Staining:** The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
- **Flow Cytometry Analysis:** The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

Eupalinolide O exerts its anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.

Eupalinolide O-Induced Apoptosis via ROS and Akt/p38 MAPK Pathways

Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 MAPK signaling pathway.

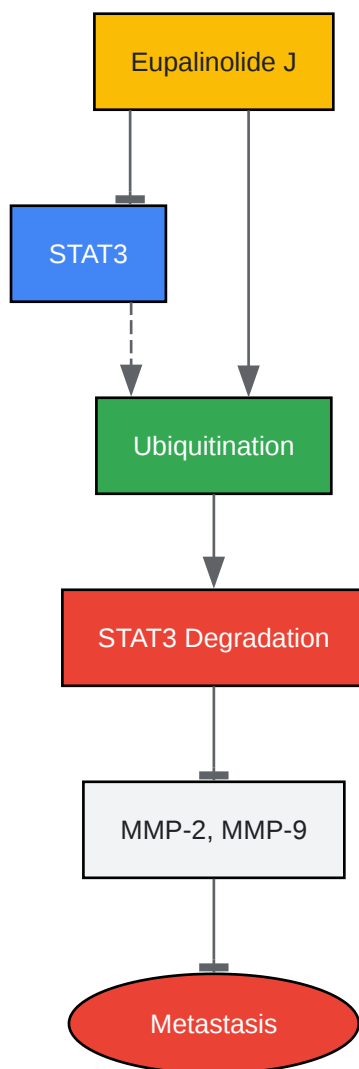


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Caption: **Eupalinolide O** induces apoptosis via ROS and Akt/p38 MAPK pathways.

Eupalinolide J and the STAT3 Signaling Pathway

A related compound, Eupalinolide J, has been identified as an inhibitor of the STAT3 signaling pathway, which is crucial for cancer cell proliferation and metastasis. Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes.

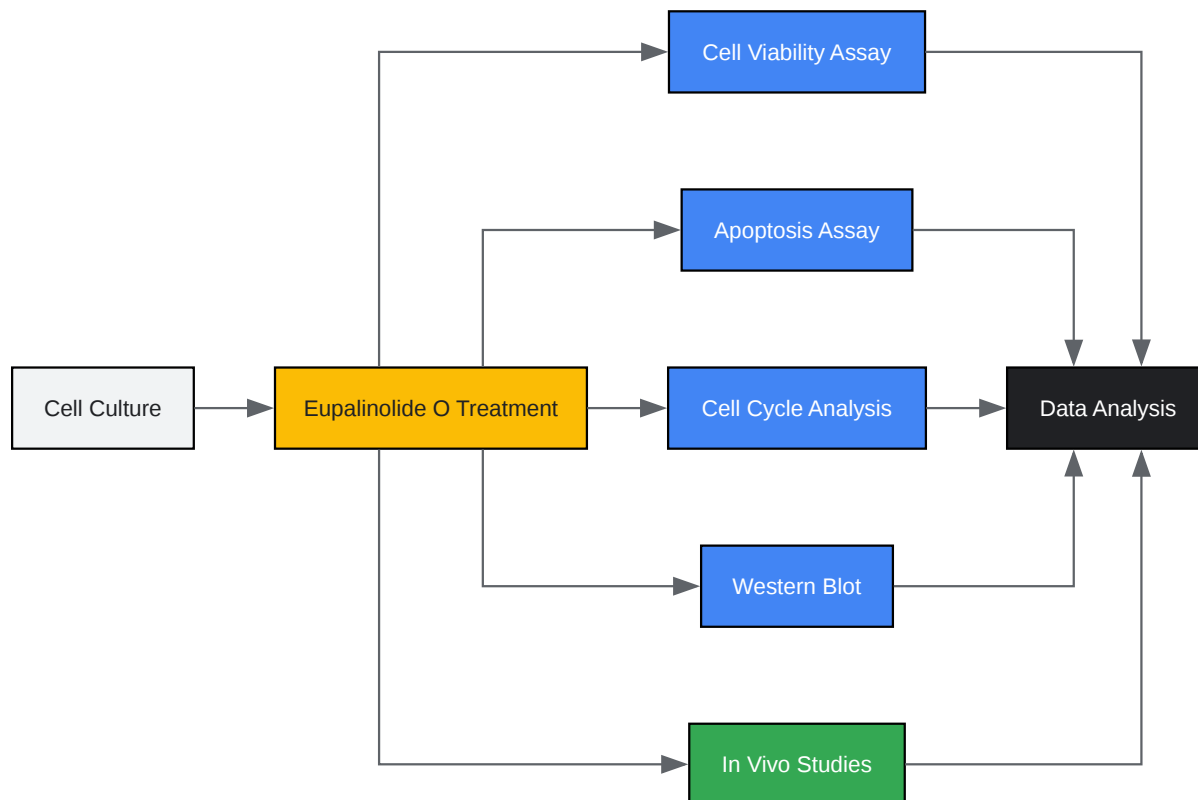


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Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the anticancer properties of **Eupalinolide O**.



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Caption: Workflow for assessing **Eupalinolide O**'s anticancer effects.

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References

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